molecular formula C7H4FNO6S B6237789 4-(fluorosulfonyl)-3-nitrobenzoic acid CAS No. 2138307-82-9

4-(fluorosulfonyl)-3-nitrobenzoic acid

Cat. No.: B6237789
CAS No.: 2138307-82-9
M. Wt: 249.18 g/mol
InChI Key: UNBHVNMYMWVWBT-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)-3-nitrobenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(fluorosulfonyl)-3-nitrobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to introduce the nitro group at the meta position

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized solvents can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 4-(aminosulfonyl)-3-nitrobenzoic acid.

    Substitution: 4-(substituted sulfonyl)-3-nitrobenzoic acid derivatives.

Scientific Research Applications

Chemistry: 4-(Fluorosulfonyl)-3-nitrobenzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein labeling due to its reactive functional groups.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 4-(fluorosulfonyl)-3-nitrobenzoic acid exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to enzyme inhibition or protein modification.

Comparison with Similar Compounds

    4-(Chlorosulfonyl)-3-nitrobenzoic acid: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.

    4-(Methylsulfonyl)-3-nitrobenzoic acid: Contains a methylsulfonyl group, offering different reactivity and properties.

Uniqueness: 4-(Fluorosulfonyl)-3-nitrobenzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and stability compared to its chlorinated or methylated analogs. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

Properties

CAS No.

2138307-82-9

Molecular Formula

C7H4FNO6S

Molecular Weight

249.18 g/mol

IUPAC Name

4-fluorosulfonyl-3-nitrobenzoic acid

InChI

InChI=1S/C7H4FNO6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)

InChI Key

UNBHVNMYMWVWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)F

Purity

95

Origin of Product

United States

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